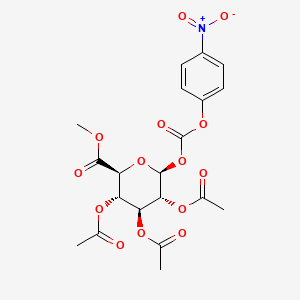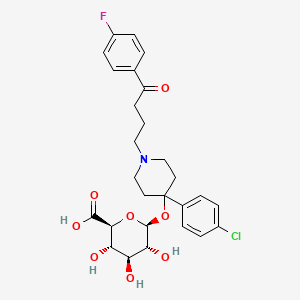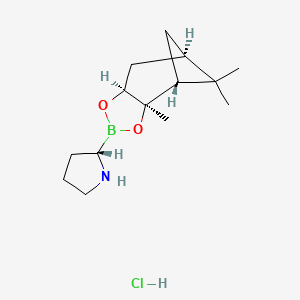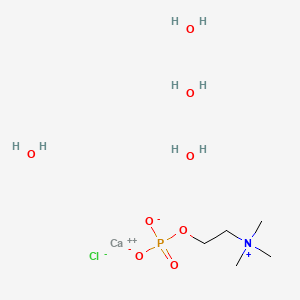
ent-Tadalafil-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tadalafil-d3 (also known as “Tadalafil-3-d3”) is an important research tool in the field of medicinal chemistry. Tadalafil-d3 is a synthetic compound that is used in a variety of lab experiments, including those involving the study of biochemical and physiological effects of drugs. It is a deuterated form of the drug tadalafil, which is a phosphodiesterase-5 inhibitor used to treat erectile dysfunction. Tadalafil-d3 has been used in a variety of experiments to study the biochemical and physiological effects of drugs, as well as to gain insight into the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
Nahrungsergänzungsmittel zur Steigerung der sexuellen Leistungsfähigkeit
“ent-Tadalafil-d3” wird zur Untersuchung und Quantifizierung der Verfälschung von Nahrungsergänzungsmitteln zur Steigerung der sexuellen Leistungsfähigkeit mit verschreibungspflichtigen Medikamenten verwendet {svg_1}. In einer Studie in den Vereinigten Arabischen Emiraten (VAE) wurden Nahrungsergänzungsmittel zur Steigerung der sexuellen Leistungsfähigkeit auf das Vorhandensein von Tadalafil, Sildenafil und Vardenafil untersucht {svg_2}. Die Proben wurden mittels Umkehrphasen-Flüssigchromatographie-Tandem-Hochleistungs-Massenspektrometrie/Massenspektrometrie (RP-HPLC-MS/MS) untersucht {svg_3}.
Synthetische PDE-5-Hemmer
“this compound” ist ein synthetischer PDE-5-Hemmer {svg_4}. PDE-5-Hemmer sind eine Klasse von Medikamenten, die zur Behandlung von erektiler Dysfunktion eingesetzt werden. Sie wirken, indem sie das Enzym Phosphodiesterase Typ 5 (PDE-5) blockieren, was zu einem erhöhten Blutfluss zum Penis führt {svg_5}.
Diastereospezifische Synthese
“this compound” kann durch eine diastereospezifische Synthese von Tetrahydroisochinolinen über Radikalcyclisierung synthetisiert werden {svg_6}. Diese Methode beinhaltet die Bromierung von (S)-2-Amino-3-(2-Brom-4,5-Dimethoxyphenyl)propanoat, gefolgt von der Kondensation mit verschiedenen Aldehyden, um Bromimidatester zu erhalten {svg_7}. Die Nützlichkeit dieses synthetischen Protokolls wird bei der Synthese von (6S, 12aS) Tadalafil gezeigt {svg_8}.
Forschung zur Alzheimer-Krankheit
Obwohl nicht direkt mit “this compound” verwandt, gibt es eine Verbindung, die als “D3” bezeichnet wird und sich als in vitro spezifisch für die Elimination von Aβ-Oligomeren erwiesen hat {svg_9}. Diese Verbindung verbessert die Kognition und reduziert die Plaque-Belastung in mehreren transgenen Mausmodellen der Alzheimer-Krankheit {svg_10}. Dies deutet darauf hin, dass “this compound” aufgrund seiner strukturellen Ähnlichkeit mit “D3” möglicherweise in ähnlichen Forschungsanwendungen eingesetzt werden könnte.
Wirkmechanismus
While specific information on the mechanism of action of ent-Tadalafil-d3 is not available, it’s worth noting that Tadalafil, the parent compound, is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are considered the first-line treatment in patients with erectile dysfunction due to their safety and efficacy profile .
Safety and Hazards
When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
Biochemische Analyse
Biochemical Properties
ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, this compound may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, this compound may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of this compound are critical for its pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of this compound can impact its activity and interactions with other biomolecules, further modulating cellular responses .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to create the deuterated form of Tadalafil, ent-Tadalafil-d3. This modification can be achieved through the use of deuterated starting materials and specific reaction conditions that favor the incorporation of deuterium atoms at the desired positions in the molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated methylamine", "Deuterated piperazine", "Deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated ethyl acetoacetate to form deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose", "Step 2: Reduction of the nitro group in deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine using deuterated methylamine to form deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine", "Step 3: Coupling of deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose and deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine using deuterated piperazine to form ent-Tadalafil-d3" ] } | |
| 1329568-92-4 | |
Molekularformel |
C₂₂H₁₆D₃N₃O₄ |
Molekulargewicht |
392.42 |
Synonyme |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)



